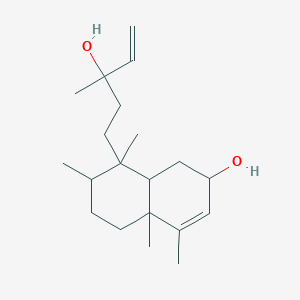
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the molecule, making it valuable in medicinal chemistry, agrochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine typically involves the reaction of pyrazole derivatives with trifluoroethylating agents. One common method is the reaction of 3,4-diaminopyrazole with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the trifluoroethylation process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature which imparts desirable properties such as hydrophobicity and chemical resistance.
作用机制
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylamine: Another fluorinated compound with similar trifluoroethyl group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: A structurally related compound lacking the diamine functionality.
Trifluoromethylated Pyrazoles: Compounds with trifluoromethyl groups instead of trifluoroethyl groups.
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both the trifluoroethyl group and the diamine functionality. This combination imparts distinct chemical properties, such as enhanced lipophilicity and potential for multiple hydrogen bonding interactions, making it valuable in various applications.
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWZEZGPZSDOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B8023257.png)




![1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B8023290.png)


![1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine](/img/structure/B8023302.png)


